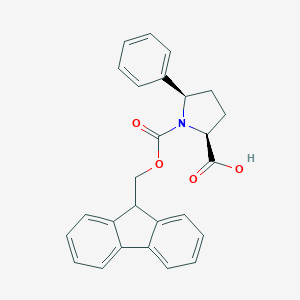

(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a member of the pyrrolidine derivative family, notable for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H23NO4, with a molecular weight of 365.43 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is critical for its biological activity.

Synthetic Route

The synthesis typically involves several steps:

- Fmoc Protection : Protect the amine group to prevent unwanted reactions during subsequent steps.

- Pyrrolidine Formation : Cyclization to form the pyrrolidine ring using suitable catalysts.

- Phenyl Substitution : Introduction of the phenyl group via nucleophilic substitution.

- Deprotection and Purification : Remove the Fmoc group and purify the product through techniques like column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrrolidine derivatives, including this compound. In vitro assays have shown that it exhibits significant cytotoxicity against human cancer cell lines, particularly A549 (lung adenocarcinoma) cells.

- Case Study : In one study, compounds similar to this compound were tested at a concentration of 100 µM for 24 hours. The results indicated a dose-dependent decrease in cell viability compared to controls like cisplatin, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| (2S,5R)-1 | A549 | 66 | More potent than control |

| Cisplatin | A549 | 50 | Standard chemotherapeutic |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Preliminary screenings against multidrug-resistant pathogens indicated that certain derivatives possess significant antibacterial activity.

- Case Study : A series of pyrrolidine derivatives were evaluated against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results demonstrated that these compounds exhibited varying degrees of effectiveness against these pathogens, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Klebsiella pneumoniae | <64 | High |

| Staphylococcus aureus | <32 | Moderate |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The Fmoc group allows selective binding to active sites on enzymes, potentially inhibiting their activity.

- Receptor Interaction : The structure may facilitate interactions with cell surface receptors involved in signaling pathways related to proliferation and apoptosis.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

This compound is extensively used in peptide synthesis as a protecting group for amino acids. The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective modification of amino acids without altering the overall peptide structure, which is crucial for pharmaceutical development. This selective protection facilitates the synthesis of complex peptides by preventing unwanted reactions during subsequent steps of the synthesis process .

Drug Development

Design of Novel Drug Candidates

The unique structural features of (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid make it an important molecule in drug design, particularly in neuropharmacology. Its ability to influence receptor interactions positions it as a candidate for developing therapeutics targeting neurological disorders .

Chiral Catalysis

Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, enabling researchers to create chiral molecules essential for producing biologically active compounds. Its chiral centers are utilized to facilitate reactions that yield specific enantiomers, which are often crucial for the efficacy and safety of pharmaceutical agents .

Material Science

Incorporation into Polymers

In material science, this compound can be incorporated into polymer matrices to enhance their properties. This includes improving flexibility and thermal stability, which are beneficial for creating advanced materials used in various industrial applications .

Biochemical Research

Studying Enzyme Interactions

Researchers utilize this compound to study enzyme interactions and metabolic pathways. By understanding these interactions, scientists can gain insights into complex biological processes and disease mechanisms, aiding in the development of targeted therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for selective amino acid modification in peptide synthesis. |

| Drug Development | Valuable in designing novel drug candidates, particularly for neurological applications. |

| Chiral Catalysis | Facilitates asymmetric synthesis for producing essential chiral molecules. |

| Material Science | Enhances properties of polymers such as flexibility and thermal stability. |

| Biochemical Research | Aids in studying enzyme interactions and metabolic pathways to understand biological processes. |

Propiedades

IUPAC Name |

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBFSSXASHKSF-RPWUZVMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.